molecular formula C10H12ClNO3 B2576891 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride CAS No. 2126160-78-7

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

Cat. No. B2576891
M. Wt: 229.66
InChI Key: FNDKFWJRUQEMAW-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126160-78-7 . It has a molecular weight of 229.66 . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Hydrogen-Bonded Assembly in Benzazepine Derivatives

Benzazepine derivatives, including those related to 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, have been studied for their unique hydrogen-bonded assemblies, which are relevant in the development of molecular materials and understanding molecular interactions. Research has highlighted the structural diversity of benzazepine derivatives, showing hydrogen-bonded assembly ranging from zero to three dimensions, indicating their potential in designing new materials with specific properties (Guerrero et al., 2014).

Synthetic Approaches to Benzoxazepines

Studies on the synthesis of tetracyclic 1,5-benzoxazepines have been reported, showcasing methods to create these compounds from heterocyclic precursors. These synthetic pathways are critical for the development of new pharmaceuticals and research chemicals, demonstrating the versatility and reactivity of benzoxazepine frameworks (Sekhar et al., 2001).

Novel Tetrahydro-1-benzazepine-2-carboxylic Acids

A concise and efficient approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids has been developed. These compounds, derived from 2-(allylaryl)glycinates, are important for their potential biological activities and applications in drug discovery, highlighting the functional versatility of the benzazepine core (Guerrero et al., 2020).

Dopaminergic Activity of Benzazepines

Research into substituted tetrahydrobenzazepines has identified their potential dopaminergic activity, suggesting applications in treating neurological disorders. These findings underline the importance of benzazepine derivatives in medicinal chemistry and neuroscience research (Pfeiffer et al., 1982).

Functionalized Arylethers from Benzoxazepines

The functionalization of arylethers through the ring-opening of dibenzoxazepines has been explored, providing valuable insights into chemical reactivity and the potential for developing new materials or chemical intermediates. This research demonstrates the utility of benzoxazepine derivatives in organic synthesis and material science (Doherty et al., 2003).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKFWJRUQEMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

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